molecular formula C11H16N2O2 B061964 2-Methoxy-5-piperazin-1-yl-phenol CAS No. 180698-25-3

2-Methoxy-5-piperazin-1-yl-phenol

Cat. No. B061964
M. Wt: 208.26 g/mol
InChI Key: JEITXSUTZNDIBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Methoxy-5-piperazin-1-yl-phenol involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes have been explored to synthesize compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride with yields over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Crystal structure studies of related compounds, incorporating piperazine derivatives, reveal the molecules' crystalline forms and molecular arrangements. For instance, novel piperazine derivatives have been synthesized, their structures confirmed by X-ray diffraction, showing intermolecular hydrogen bonds contributing to crystal packing (K. Kumara et al., 2017).

Chemical Reactions and Properties

Compounds structurally related to 2-Methoxy-5-piperazin-1-yl-phenol exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the Schiff base metal complexes with similar structural motifs have been synthesized, showcasing how the ligand coordinates with metal ions (V. Geethalaksmi & C. Theivarasu, 2016).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, are pivotal in understanding the compound's stability and reactivity. The synthesis and structural characterization of derivatives offer insights into the compounds' monoclinic crystal system and stability under thermal conditions (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, solubility, and potential as ligands for metal complex formation, define the utility and applications of these compounds. Research on Schiff base ligands derived from similar molecules highlights their coordination chemistry and potential applications (V. Geethalaksmi & C. Theivarasu, 2016).

Scientific Research Applications

Diagnostic Agent Development

The compound is a fragment used in the design of 5HT1A receptor imaging agents. A study by Erfani et al. (2013) involved labeling a DWAY analogue with a 99mTc-nitrido core to develop potential imaging agents for the 5HT1A receptor. The radiotracer exhibited moderate brain uptake and good retention, suggesting its utility in the development of radiotracers with specific binding to the 5-HT1A receptor (Erfani, Hassanzadeh, Ebrahimi, & Shafiei, 2013).

Antioxidant Activity

KAD22, a compound incorporating 2-(piperazin-1-yl)phenol, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for possible treatment of Parkinson’s disease. Despite showing no affinity to the dopamine D2 receptor, KAD22 demonstrated potent antioxidant activity, underscoring the chemical's relevance in therapeutic research for neurodegenerative diseases (Kaczor et al., 2021).

Antitumor and Anticancer Activity

Research into novel bis-indole derivatives, involving two indole systems separated by a heterocycle such as pyridine or piperazine, has shown promising antitumor activity. These compounds have undergone preliminary screening by the National Cancer Institute, revealing significant activity against human cell lines. The study suggests that these compounds, by virtue of their structural features, could serve as potent anticancer agents, offering new avenues for cancer therapy development (Andreani et al., 2008).

Anticonvulsant Activity

Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. These compounds, characterized by their elemental analyses and spectral studies, showed promising activity in maximal electroshock seizure (MES) models in rats, comparable to the standard drug phenytoin. Their efficacy, coupled with a lack of neurotoxic effects at administered doses, highlights their potential in anticonvulsant therapy research (Harish et al., 2013).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

2-methoxy-5-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEITXSUTZNDIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595387
Record name 2-Methoxy-5-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-piperazin-1-yl-phenol

CAS RN

180698-25-3
Record name 2-Methoxy-5-(1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180698-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-piperazin-1-yl-phenol
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